The Function of Dipeptidyl Peptidase 7 (DPP7) in Human Cell Lines: A Technical Guide for Researchers
The Function of Dipeptidyl Peptidase 7 (DPP7) in Human Cell Lines: A Technical Guide for Researchers
Abstract
Dipeptidyl Peptidase 7 (DPP7), also known as Dipeptidyl Peptidase 2 (DPP2) or Quiescent cell Proline Dipeptidase (QPP), is a serine protease with a fundamental role in cellular homeostasis and a burgeoning, complex role in pathology, particularly oncology.[1][2][3] As a post-proline cleaving aminopeptidase, DPP7 is critical for the degradation of certain oligopeptides and is essential for maintaining the viability of quiescent lymphocytes.[1][4] Recent investigations have illuminated its significant overexpression in various malignancies, most notably colorectal cancer (CRC), where it functions as a key driver of tumor progression and immune evasion.[5][6][7] This guide provides an in-depth technical overview of DPP7's function in human cell lines, summarizing quantitative data, detailing experimental methodologies for its study, and illustrating its associated signaling pathways. It is intended for researchers, scientists, and drug development professionals seeking to understand and target this increasingly important enzyme.
Core Functions and Characteristics of DPP7
Gene, Protein Structure, and Enzymatic Activity
DPP7 is a serine protease encoded by the DPP7 gene, belonging to the S28 peptidase family.[2] The enzyme functions as a homodimer, a structure facilitated by a leucine (B10760876) zipper motif, and is characterized by a classic α/β-hydrolase fold containing a catalytic triad (B1167595) of Ser162, Asp418, and His443.[1][8][9] Its primary enzymatic function is to cleave Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of oligopeptides.[10] DPP7 exhibits broad activity across both acidic and neutral pH ranges (optimum 5.5-7.0), aligning with its primary localization within lysosomes.[2][4][8]
Caption: Diagram of the basic enzymatic action of DPP7.
Subcellular Localization and Expression
DPP7 is predominantly expressed in quiescent lymphocytes and localizes to intracellular vesicles, particularly lysosomes.[1][2][11] It can also be found in the Golgi apparatus, cytoplasmic vesicles, and can be secreted in an active form in response to stimuli like calcium release.[1][2][12] While its expression is typically associated with immune cells, studies have revealed its presence in various tissues and its significant upregulation in numerous cancer types.[5][13]
Role in Lymphocyte Biology: Quiescence and Apoptosis
A key physiological role of DPP7 is the maintenance of lymphocyte quiescence (the G0 state).[6][13] The enzyme is essential for the survival of resting lymphocytes by suppressing apoptosis.[1][11] Inhibition of DPP7 in these cells disrupts this protective mechanism, leading to inappropriate cell cycle entry and subsequent apoptosis, a process mediated by the induction of c-Myc and p53.[4][13][14] In contrast, activated lymphocytes are resistant to DPP7 inhibition-induced apoptosis.[14][15]
DPP7 in Human Cancer Cell Lines
The role of DPP7 in cancer is multifaceted and appears to be highly context-dependent. In colorectal cancer (CRC), it acts as a potent oncogene, while in breast cancer, its role is less clear and may even be tumor-suppressive.[5][16]
A Pro-Tumorigenic Driver in Colorectal Cancer (CRC)
A substantial body of evidence points to DPP7 as a key factor in CRC progression. It is significantly overexpressed in CRC tissues compared to adjacent normal tissues, and this high expression level is a strong independent predictor of poor prognosis, advanced tumor stage, and lymphatic invasion.[5][6][7]
In CRC cell lines such as HCT116 and SW480, DPP7 has been shown to:
-
Enhance Malignant Potential: Overexpression of DPP7 significantly increases cell proliferation, migration, and invasion capabilities.[5][7]
-
Inhibit Apoptosis: DPP7 promotes cancer cell survival. Conversely, the depletion of DPP7 via siRNA knockdown induces apoptosis, reduces the expression of proliferation markers like PCNA, and curtails cell growth.[7]
-
Promote Immune Evasion: DPP7 contributes to an immunosuppressive tumor microenvironment (TME). It can suppress the cytotoxic function of T-cells and NK cells and its expression positively correlates with the immune checkpoint marker PD-1.[5][7]
| Database/Study | Cancer Type | DPP7 Expression (Tumor vs. Normal) | Correlation with Clinical Features | Association with Patient Survival | Citations |
| TCGA, GEO | Colorectal Cancer | Significantly Higher | Associated with advanced N stage, lymphatic invasion | High expression correlated with shorter overall survival | [6][7] |
| Clinical Samples (Immunohistochemistry) | Colorectal Cancer | Elevated in CRC tissues | High expression associated with poorer prognosis | High expression correlated with poorer prognosis | [5][6] |
| TCGA | Multiple Cancers | Upregulated in various malignant tumors | - | High activity associated with poor prognosis in CLL | [5] |
| The Human Protein Atlas | Breast Cancer | Medium to strong positive expression | - | High expression may correlate with better prognosis | [5][17] |
Table 1: Summary of DPP7 expression and its clinical correlation, primarily in colorectal cancer.
| Cell Line | Cancer Type | Experimental Approach | Observed Phenotype | Citations |
| HCT116, SW480 | Colorectal Cancer | siRNA Knockdown | Decreased proliferation, increased apoptosis | [7] |
| Colorectal Cancer Cells | Colorectal Cancer | Overexpression | Enhanced proliferation, migration, and invasion | [5] |
| HepG2 | Liver Cancer | Knockdown | Increased apoptosis via Bax-Bcl2 signaling | [16] |
| Chronic Lymphocytic Leukemia (CLL) cells | Leukemia | Inhibition (AX8819) | Apoptosis in resting (G0) cells; resistance in activated cells | [14] |
Table 2: Summary of key findings on DPP7 function from in vitro studies using human cancer cell lines.
Modulation of the Tumor Microenvironment (TME)
DPP7's influence extends beyond the cancer cell itself. It is highly expressed in tumor-associated macrophages (TAMs) within the CRC microenvironment.[15][18] Mechanistically, DPP7 in TAMs enhances fatty acid β-oxidation (FAO) by binding to and preventing the ubiquitin-mediated degradation of Carnitine Palmitoyltransferase 1A (CPT1A).[18][19] This metabolic reprogramming promotes the M2-polarization of macrophages, leading to an immunosuppressive TME characterized by the exhaustion of CD8+ T cells.[15][18]
Key Signaling Pathways and Molecular Interactions
DPP7 exerts its pro-tumorigenic effects by modulating several critical cellular pathways. Gene Set Enrichment Analysis (GSEA) of tumors with high DPP7 expression has identified enrichment in pathways related to translation, ribosome function, and metabolism.[5]
Caption: DPP7 signaling in the colorectal cancer tumor microenvironment.
Methodologies for Studying DPP7 Function
Investigating DPP7 requires a combination of biochemical, molecular, and cell-based assays.
DPP7 Enzymatic Activity Assays
Fluorogenic assays are the standard for measuring DPP7 activity and screening for inhibitors. Commercially available kits provide the necessary reagents.[20][21]
Protocol Outline: Fluorogenic Activity Assay
-
Reagent Preparation:
-
Prepare DPP Assay Buffer.
-
Dilute the fluorogenic substrate (e.g., Gly-Pro-AMC) to the desired working concentration in assay buffer.[22]
-
Dilute purified recombinant DPP7 enzyme or prepare cell lysates in assay buffer. Keep on ice.
-
-
Assay Plate Setup:
-
Add diluted enzyme or cell lysate to wells of a black 96-well microplate.
-
Include wells for a "no enzyme" blank control.
-
For inhibitor screening, pre-incubate the enzyme with test compounds for a defined period (e.g., 10-15 minutes) at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence from the blank wells.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).
-
For inhibitor studies, calculate the percent inhibition relative to a vehicle control and determine IC₅₀ values.
-
Genetic Manipulation of DPP7 Expression
Standard molecular biology techniques are used to modulate DPP7 levels in cell lines to study its function.
4.2.1 siRNA-mediated Knockdown Transient knockdown is effective for short-term loss-of-function studies.
-
Design and Synthesize: Obtain 2-3 validated siRNAs targeting human DPP7 and a non-targeting control siRNA.
-
Transfection: Seed cells (e.g., HCT116, SW480) to be 50-70% confluent on the day of transfection. Transfect cells with siRNA using a lipid-based transfection reagent (e.g., Lipofectamine) according to the manufacturer's protocol.
-
Validation: At 48-72 hours post-transfection, harvest cells. Validate knockdown efficiency by measuring DPP7 mRNA levels via qPCR and protein levels via Western blot.
-
Functional Assays: Perform downstream functional assays (proliferation, apoptosis, etc.) on the validated knockdown cells.
4.2.2 CRISPR/Cas9-mediated Knockout Stable knockout provides a permanent loss-of-function model. Commercially available plasmids contain the Cas9 nuclease and target-specific guide RNAs (gRNAs).[23]
Protocol Outline: CRISPR/Cas9 Knockout
-
gRNA Design & Vector Preparation: Select 2-3 gRNAs targeting an early constitutive exon of the DPP7 gene. Clone these into an "all-in-one" vector that also expresses Cas9 and a selection marker (e.g., puromycin (B1679871) resistance or GFP).
-
Transfection: Transfect the target cell line with the CRISPR/Cas9 plasmid(s) using an appropriate method (e.g., electroporation or lipid-based transfection).
-
Selection: 24-48 hours post-transfection, apply selection pressure (e.g., add puromycin to the culture medium) to eliminate non-transfected cells.
-
Clonal Isolation: After selection, isolate single cells to establish clonal populations. This is typically done by limiting dilution plating into 96-well plates or by fluorescence-activated cell sorting (FACS) if using a fluorescent marker.
-
Screening and Verification: Expand single-cell clones. Screen for successful knockout by extracting genomic DNA and performing PCR followed by Sanger sequencing to identify insertions/deletions (indels) at the target site. Confirm the absence of DPP7 protein expression via Western blot.[24]
Caption: Experimental workflow for studying DPP7 function using genetic manipulation.
DPP7 as a Therapeutic Target
The critical role of DPP7 in promoting malignancy and suppressing anti-tumor immunity, particularly in colorectal cancer, makes it an attractive therapeutic target.[5][15] The development of potent and selective DPP7 inhibitors could offer a novel strategy to directly inhibit tumor growth and simultaneously restore immune surveillance.[25] While some inhibitors have been identified, such as Dab-Pip and AX8819, further research is needed to develop clinically viable compounds.[8][14] Targeting DPP7 may also offer a synergistic approach when combined with existing immunotherapies, such as PD-1 checkpoint blockade.[18]
Summary and Future Directions
DPP7 has emerged from a niche role in lymphocyte biology to become a significant player in cancer pathogenesis. In human cell lines, particularly those derived from colorectal cancer, DPP7 is a multifunctional protein that drives proliferation, inhibits apoptosis, and orchestrates an immunosuppressive tumor microenvironment. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further interrogate its function. Future research should focus on identifying its full range of substrates in a cancer context, further elucidating the tissue-specific nature of its function, and advancing the development of specific inhibitors for therapeutic application.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. DPP7 - Wikipedia [en.wikipedia.org]
- 3. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 4. DPP7 dipeptidyl peptidase 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. DPP7 as a Potential Therapeutic Marker for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated Analysis Identifies DPP7 as a Prognostic Biomarker in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPP7 Promotes Colorectal Cancer Progression Through GPX4‐Dependent Suppression of Disulfidptosis and Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structures of Human DPP7 Reveal the Molecular Basis of Specific Inhibition and the Architectural Diversity of Proline-Specific Peptidases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic investigation of human dipeptidyl peptidase II (DPPII)-mediated hydrolysis of dipeptide derivatives and its identification as quiescent cell proline dipeptidase (QPP)/dipeptidyl peptidase 7 (DPP7) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. biogps.org [biogps.org]
- 13. DPP VII - Creative Enzymes [creative-enzymes.com]
- 14. Dipeptidyl Peptidase 2 apoptosis assay determines the B-cell activation stage and predicts prognosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer [ijbs.com]
- 16. Identification of Dipeptidyl Peptidase (DPP) Family Genes in Clinical Breast Cancer Patients via an Integrated Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. DPP7 promotes fatty acid β-oxidation in tumor-associated macrophages and determines immunosuppressive microenvironment in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. DPP7 Assay Kit - BPS Bioscience [bioscience.co.uk]
- 22. scbt.com [scbt.com]
- 23. datasheets.scbt.com [datasheets.scbt.com]
- 24. genemedi.net [genemedi.net]
- 25. scbt.com [scbt.com]
